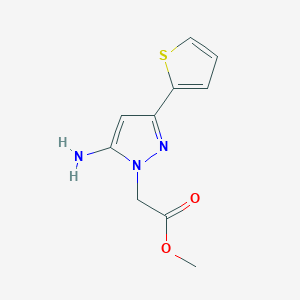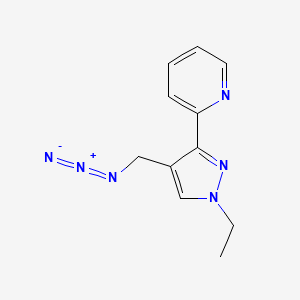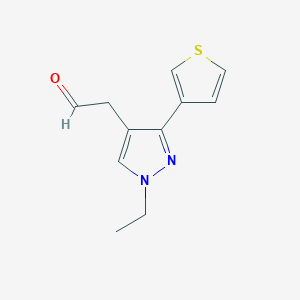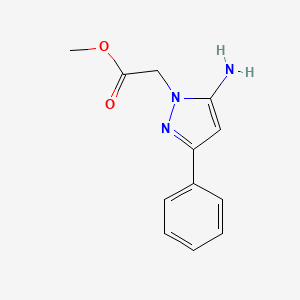![molecular formula C9H11N3 B1492882 6-cyclopropyl-1-méthyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098010-03-6](/img/structure/B1492882.png)
6-cyclopropyl-1-méthyl-1H-imidazo[1,2-b]pyrazole
Vue d'ensemble
Description
6-Cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic aromatic organic compound characterized by its fused imidazole and pyrazole rings
Applications De Recherche Scientifique
Chemistry: In organic chemistry, 6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole serves as a versatile intermediate for the synthesis of more complex molecules
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Medicine: In medicinal chemistry, 6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole is being explored for its therapeutic properties. It has been investigated for its anti-inflammatory, antimicrobial, and anticancer activities, making it a promising candidate for the development of new drugs.
Industry: In the material science industry, this compound is used in the development of advanced materials, such as organic semiconductors and dyes. Its unique electronic properties make it suitable for applications in electronic devices and photovoltaic cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropylamine with a suitable diketone followed by cyclization under acidic conditions. Another approach involves the use of transition metal-catalyzed cross-coupling reactions to construct the fused ring system.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to ensure efficiency and scalability. The use of automated synthesis platforms can also help in optimizing reaction conditions and minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or other suitable electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, strong bases
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones
Reduction: Formation of corresponding amines or alcohols
Substitution: Formation of various substituted derivatives of the compound
Mécanisme D'action
The mechanism by which 6-cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and the biological system .
Comparaison Avec Des Composés Similaires
6-Methyl-1H-imidazo[1,2-b]pyrazole
1-Methyl-1H-imidazo[1,2-b]pyrazole
1,3-Dimethyl-1H-imidazo[1,2-b]pyrazole
Uniqueness: 6-Cyclopropyl-1-methyl-1H-imidazo[1,2-b]pyrazole stands out due to its cyclopropyl group, which imparts unique steric and electronic properties compared to its methyl-substituted counterparts. This structural difference can lead to variations in reactivity and biological activity, making it a valuable compound for specific applications.
Propriétés
IUPAC Name |
6-cyclopropyl-1-methylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-11-4-5-12-9(11)6-8(10-12)7-2-3-7/h4-7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYMSYUSWDVYKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN2C1=CC(=N2)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Cyclopropylmethyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboximidamide](/img/structure/B1492800.png)
![1-Ethyl-3-(pyridin-3-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1492801.png)
![6-ethyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1492802.png)


![2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B1492811.png)
![Methyl 2-methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboxylate 5,5-dioxide](/img/structure/B1492812.png)







